1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-(2-Hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is an organic compound with a unique structure that integrates various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one generally involves multiple steps:
Initial Formation: : The cyclopenta[d]pyrimidin core is synthesized through a multi-step reaction starting from simple pyrimidine derivatives.
Hydroxyethylation: : Introduction of the hydroxyethyl group requires controlled reaction conditions, typically involving the use of ethylene oxide under acidic or basic conditions.
Thioether Formation: : The thioether linkage with the naphthalen-1-ylmethyl group is achieved through nucleophilic substitution reactions, usually employing thiol compounds and appropriate catalysts.
Industrial Production Methods
In industrial settings, the synthesis process is scaled up by optimizing reaction conditions to enhance yield and purity. Key strategies include:
Process Optimization: : Using high-throughput techniques to fine-tune temperature, pressure, and solvent systems.
Catalyst Selection: : Employing effective catalysts that can drive the reaction efficiently while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes several types of reactions:
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Selective reduction of specific functional groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions at the hydroxyethyl group or at the naphthalene moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and other aprotic solvents.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include sulfoxides, sulfones, hydroxyl derivatives, and reduced analogs.
Scientific Research Applications
1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has diverse applications across various fields:
Chemistry: : Used as a building block for more complex molecules and in the development of novel synthetic pathways.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: : Employed in the synthesis of advanced materials and in the formulation of specialized industrial chemicals.
Mechanism of Action
The compound's mechanism of action is determined by its interaction with molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other proteins that mediate biological responses.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : Lacks the naphthalen-1-ylmethyl thioether group, affecting its chemical properties and applications.
4-((Naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : Similar core structure but without the hydroxyethyl group, altering its reactivity.
Uniqueness
The combination of the hydroxyethyl group and the naphthalen-1-ylmethyl thioether in 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one provides a distinct set of chemical and biological properties, making it unique among its analogs.
This covers the essential aspects of this compound
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-12-11-22-18-10-4-9-17(18)19(21-20(22)24)25-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-3,5-8,23H,4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPDVQCAVNMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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